Congressane
Overview
Description
Congressane, also known as diamantane, is an organic compound that belongs to the family of diamondoids. These are cage hydrocarbons with structures resembling a subunit of the diamond lattice. This compound is a colorless solid that has been a subject of research since its discovery in oil and separation from deep natural gas condensates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Congressane can be synthesized through the aluminum halide-catalyzed isomerization of a mixture of norbornene photodimers. The first preparation of this compound was achieved in 1965 with a yield of 1% . Another method involves the rearrangement of a hydrogenated Binor-S compound, which gives this compound in approximately 70% yield .
Industrial Production Methods: Industrial production of this compound involves the catalytic rearrangements of polycyclic naphthenic hydrocarbons. These hydrocarbons are naturally concentrated by catagenesis, becoming significant constituents of some natural gas condensates .
Chemical Reactions Analysis
Types of Reactions: Congressane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Congressane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of diamondoids and their derivatives.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound and its derivatives are being investigated for their potential use in drug delivery systems due to their unique structural properties.
Mechanism of Action
The mechanism by which congressane exerts its effects is primarily related to its structural properties. Its cage-like structure provides high stability and resistance to chemical reactions. The molecular targets and pathways involved in its interactions are still under investigation, but its unique structure allows it to interact with various molecular systems in a stable manner .
Comparison with Similar Compounds
Adamantane: The first member of the diamondoid family, known for its high stability and use in antiviral drugs.
Tricyclo[3.3.1.1^3,7]decane: Another diamondoid with a similar cage structure but different chemical properties.
Uniqueness of Congressane: this compound stands out due to its higher thermal stability and resistance to oxidation compared to other diamondoids. Its unique structure makes it a valuable compound for various industrial and scientific applications .
Properties
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQBHNGXDOVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3C5C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177464 | |
Record name | Congressane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-79-7 | |
Record name | Diamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2292-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Congressane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Congressane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONGRESSANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYM5H16I3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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